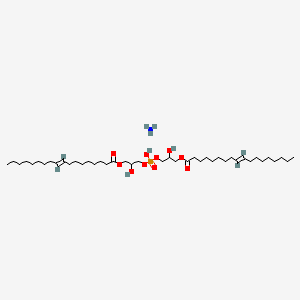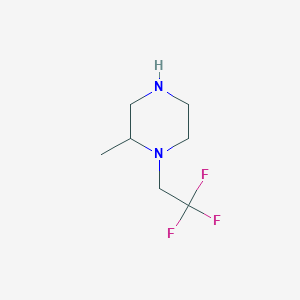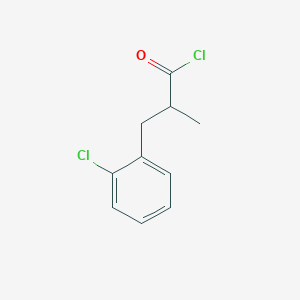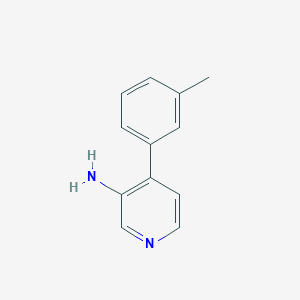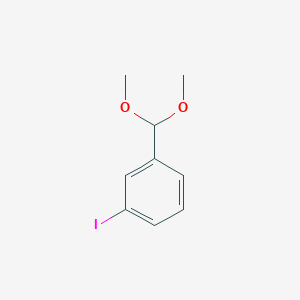
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a benzyloxy group at the third position, a chlorine atom at the fifth position, and a carboxylate ester group at the second position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with a thiophene derivative.
Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative of thiophene using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium amide or thiolates can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the chlorine atom can enhance binding affinity through halogen bonding. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 3-(benzyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-iodothiophene-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its reactivity and binding properties compared to its bromine, fluorine, and iodine analogs.
Propriétés
Formule moléculaire |
C13H11ClO3S |
|---|---|
Poids moléculaire |
282.74 g/mol |
Nom IUPAC |
methyl 5-chloro-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-10(7-11(14)18-12)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
AMAAFPZICPRULI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(S1)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



